The synthesis of AEW-541 involves several steps that focus on creating a compound capable of selectively inhibiting IGF-IR. While specific synthetic pathways are proprietary, general strategies for synthesizing similar compounds include:
The molecular structure of AEW-541 can be described by its chemical formula and its molecular weight of approximately 359.86 g/mol. The structural representation highlights the presence of a chlorinated aromatic ring system, which contributes to its biological activity.
The compound's three-dimensional conformation allows it to effectively bind to the ATP-binding site of IGF-IR, thus inhibiting its kinase activity .
AEW-541 primarily participates in biochemical reactions where it acts as an inhibitor of kinase activity. The key reaction can be summarized as follows:
Experimental studies have shown that AEW-541 effectively reduces phosphorylation levels of key substrates within the IGF signaling pathway, leading to decreased cell viability in cancer cell lines .
The mechanism of action for AEW-541 involves its selective inhibition of IGF-IR signaling pathways:
Research indicates that AEW-541 not only inhibits tumor growth directly but may also enhance the efficacy of other therapeutic agents when used in combination treatments .
These properties are crucial for formulating AEW-541 into effective therapeutic agents for clinical use .
AEW-541 has significant potential applications in scientific research and clinical settings:
The discovery of AEW-541 HCl originated from systematic drug discovery efforts at Novartis Pharmaceuticals in the early 2000s. Researchers employed structure-based drug design to develop pyrrolo[2,3-d]pyrimidine derivatives capable of selectively targeting the ATP-binding pocket of IGF-1R. A pivotal 2004 study by García-Echeverría et al. first characterized NVP-AEW541 (the free base form) as a potent, orally bioavailable inhibitor with significant in vivo antitumor efficacy [2] [4].
Key milestones in its development include:
Table 1: Key Developmental Milestones of AEW-541 HCl
Year | Milestone | Significance |
---|---|---|
2004 | First publication of in vivo antitumor data | Demonstrated oral bioavailability & tumor growth inhibition [4] |
2007 | Process chemistry optimization | Clarified cis-cyclobutane configuration (CAS# 475489-16-8) [1] |
2010s | Phase I trials initiation | Investigated for hematologic malignancies & solid tumors [5] |
2020 | Repurposing studies | Anti-Toxoplasma gondii activity identified [6] |
AEW-541 HCl belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, characterized by a fused bicyclic core structure that mimics the purine ring system. This scaffold enables high-affinity interactions with the kinase domain of IGF-1R. The specific chemical designation is 7-((1s,3s)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride [1] [7].
Critical structural features include:
Table 2: Structural and Physicochemical Properties of AEW-541 HCl
Property | Specification |
---|---|
IUPAC Name | 7-((1s,3s)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
Molecular Formula | C~27~H~31~Cl~2~N~5~O |
CAS Number (HCl) | 2320261-63-8 |
CAS Number (Free Base) | 475489-16-8 |
Storage Conditions | -20°C, desiccated |
Purity | >98% (HPLC) |
Solubility | Soluble in DMSO (>10 mM), insoluble in aqueous buffers |
AEW-541 HCl exerts its primary pharmacological effect through competitive inhibition of IGF-1R tyrosine kinase activity, disrupting downstream oncogenic signaling cascades. Its significance lies in its unprecedented cellular selectivity, which minimizes cross-reactivity with InsR and other kinases (e.g., HER1, PDGFR, c-Kit, Bcr-Abl IC~50~ >5-10 μM) at therapeutic concentrations [1] [8].
Table 3: In Vitro Antiproliferative Activity of AEW-541 HCl Across Tumor Models
Cancer Type | Cell Line | IC~50~ (μM) | Primary Effect |
---|---|---|---|
Neuroblastoma | LAN-5 | 0.4 | Apoptosis, IGF-IR/AKT suppression |
Neuroblastoma | HTLA-230 | 0.5 | Apoptosis, IGF-II signaling blockade |
Ewing Sarcoma | TC-71 | <0.5 | IGF-I-mediated growth inhibition |
Hepatocellular Carcinoma | Huh-7 | 1.4 | G~1~ arrest |
Colorectal Cancer | HT-29 | 1.7 | Morphological alteration, growth arrest |
Pancreatic NET | BON | 6.6 | Dephosphorylation of IGF-1R, apoptosis |
Beyond oncology, AEW-541 HCl demonstrates repurposing potential:
Table 4: Synergistic Combinations with AEW-541 HCl
Cancer Model | Combination Agent | Effect | Mechanistic Basis |
---|---|---|---|
Cholangiocarcinoma | Gemcitabine | Synergistic growth inhibition | Joint suppression of AKT & increased apoptosis |
Ovarian Cancer | PI3Kα inhibitors | Restoration of sensitivity | Blockade of IGF-1R/PI3K feedback loop |
Colorectal Cancer | 5-Fluorouracil | Additive effect | Independent cell cycle disruption mechanisms |
Soft Tissue Sarcoma | Polo-like kinase inhibitor BI2536 | Additive effect | G~1~/S & G~2~/M arrest potentiation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7